1-((4-Bromophenyl)sulfonyl)-2-fluorobenzene
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Overview
Description
1-((4-Bromophenyl)sulfonyl)-2-fluorobenzene is an organic compound that features both bromine and fluorine atoms attached to a benzene ring, along with a sulfonyl group
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
It’s known that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are key biochemical pathways in the synthesis of various organic compounds .
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
Similar compounds have shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .
Action Environment
It’s known that the success of suzuki–miyaura cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromophenyl)sulfonyl)-2-fluorobenzene typically involves the sulfonylation of 2-fluorobenzene with 4-bromobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonylated product. The reaction conditions often include refluxing in an organic solvent like dichloromethane or toluene to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromophenyl)sulfonyl)-2-fluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of the bromine and sulfonyl groups makes the compound susceptible to electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea (NH2CSNH2) in polar solvents like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing the fluorine atom.
Oxidation and Reduction: Products include sulfonic acids or sulfides, depending on the reaction conditions.
Scientific Research Applications
1-((4-Bromophenyl)sulfonyl)-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Biological Studies: The compound is employed in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl Chloride: This compound is similar in structure but lacks the fluorine atom. It is used as an activating agent in organic synthesis.
2-Fluorobenzenesulfonyl Chloride: This compound is similar but lacks the bromine atom. It is also used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
1-((4-Bromophenyl)sulfonyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO2S/c13-9-5-7-10(8-6-9)17(15,16)12-4-2-1-3-11(12)14/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVFKYMLGAXHSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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